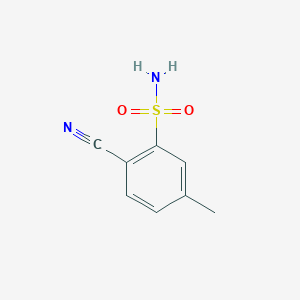![molecular formula C18H17NO5 B15300190 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid is a derivative of alanine, an amino acid. This compound is primarily used in scientific research and peptide synthesis due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of reagents such as sodium azide and isobutoxycarbonyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a coupling agent.
Biology: It influences the secretion of anabolic hormones and mental performance during stress-related tasks.
Medicine: It is recognized for its potential benefits as an ergogenic dietary substance.
Industry: It is used in the production of various amino acid derivatives.
Wirkmechanismus
The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid involves its role as a protected amino acid derivative. It acts as a precursor in peptide synthesis, where the Fmoc group is removed under basic conditions to reveal the free amino group, which can then participate in further reactions . The molecular targets and pathways involved are primarily related to its role in peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: An aspartic acid derivative used in similar applications.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: Another derivative used in peptide synthesis. The uniqueness of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid lies in its specific structure, which makes it particularly useful in certain synthetic routes and applications.
Eigenschaften
Molekularformel |
C18H17NO5 |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-17(21)9-10-24-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21) |
InChI-Schlüssel |
IPLQFQFZYXMEHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
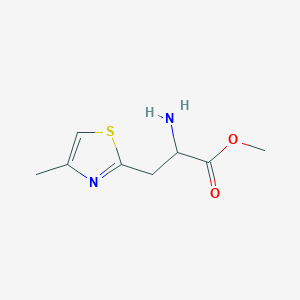
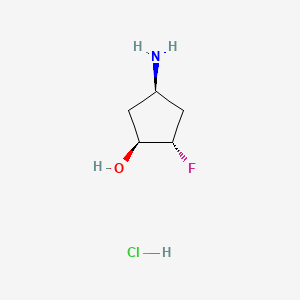
![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)
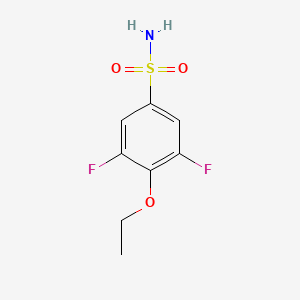
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)
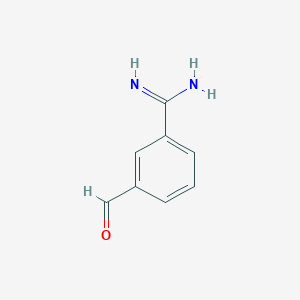
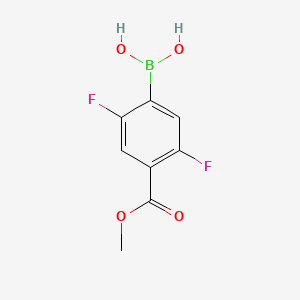

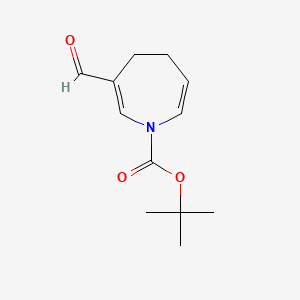
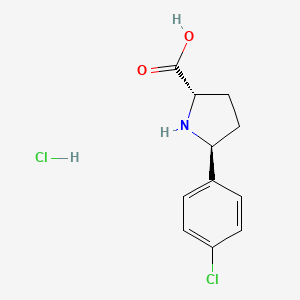
amine](/img/structure/B15300194.png)
